An In-depth Technical Guide to 13-HODE Methyl Ester for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 13-HODE Methyl Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) methyl ester is the methyl ester derivative of 13-HODE, a significant metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1][2] While it exists in different stereoisomeric forms, the 13(S)-HODE isomer is of particular biological interest. 13(S)-HODE methyl ester serves as a valuable analytical standard for its parent compound due to its increased lipophilicity, facilitating its use in various experimental settings.[2] The parent compound, 13(S)-HODE, is implicated in a range of physiological and pathological processes, including the regulation of cellular adhesion, cancer cell proliferation, and inflammatory responses.[3][4] This technical guide provides a comprehensive overview of 13-HODE methyl ester, focusing on its chemical properties, synthesis, and the biological activities of its parent compound, with detailed experimental protocols and data presented for researchers in drug development and life sciences.
Chemical and Physical Properties
13(S)-HODE methyl ester is a neutral, more lipophilic form of 13(S)-HODE.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₃₄O₃ |
| Molecular Weight | 310.5 g/mol |
| CAS Number | 109837-85-6 |
| Appearance | A solution in ethanol |
| λmax | 234 nm |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml |
| Storage | -20°C |
Table 1: Chemical and physical properties of 13(S)-HODE methyl ester.[2][5]
Experimental Protocols
Synthesis of 13(S)-HODE Methyl Ester
The synthesis of 13(S)-HODE methyl ester is typically achieved through the esterification of 13(S)-HODE. A general protocol is outlined below.
Materials:
-
13(S)-HODE
-
Anhydrous methanol
-
Acid catalyst (e.g., sulfuric acid or hydrogen chloride in methanol)[6]
-
Anhydrous dichloromethane (optional)
-
Dicyclohexylcarbodiimide (DCC) (for alternative method)[7]
-
4-Dimethylaminopyridine (DMAP) (for alternative method)[7]
-
tert-Butyl alcohol (for alternative method)[7]
-
Diethyl ether
-
Petroleum ether
-
Silica gel for column chromatography
Protocol (Fischer Esterification): [6][8]
-
Dissolve 13(S)-HODE in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a solution of HCl in methanol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the 13(S)-HODE methyl ester with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Alternative Protocol (DCC/DMAP Esterification): [7]
-
Dissolve 13(S)-HODE, tert-butyl alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled solution and stir for 5 minutes at 0°C.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Caption: Workflow for the synthesis and purification of 13(S)-HODE methyl ester.
Purification of 13(S)-HODE Methyl Ester by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the purification of 13(S)-HODE methyl ester.[9][10]
Materials:
-
Crude 13(S)-HODE methyl ester
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, hexane, 2-propanol)
-
C18 reverse-phase HPLC column[11]
-
HPLC system with a UV detector
-
Dissolve the crude 13(S)-HODE methyl ester in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the sample through a 0.22 µm filter before injection.
-
Set up the HPLC system with a C18 column and a mobile phase appropriate for the separation of fatty acid methyl esters. A common mobile phase is a gradient of acetonitrile and water.
-
Set the UV detector to 234 nm, the λmax of 13-HODE.
-
Inject the sample onto the column and run the separation.
-
Collect the fractions corresponding to the peak of 13(S)-HODE methyl ester.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Confirm the purity of the final product using analytical HPLC or GC-MS.
Cell Adhesion Assay
The effect of 13(S)-HODE on tumor cell adhesion to endothelial cells can be assessed using a cell adhesion assay.[3][12][13]
Materials:
-
Tumor cells
-
Endothelial cells (e.g., HUVECs)
-
48-well or 96-well tissue culture plates
-
Serum-free cell culture medium
-
13(S)-HODE
-
BSA (Bovine Serum Albumin) for blocking
-
Crystal violet solution or a fluorescent dye (e.g., CyQuant® GR Dye)[14]
Protocol: [12]
-
Seed endothelial cells in a 48-well or 96-well plate and grow to confluence.
-
Pre-treat the confluent endothelial cell monolayer with varying concentrations of 13(S)-HODE (e.g., 0.1 to 10 µM) in serum-free medium for a specified time (e.g., 1 hour).
-
Label the tumor cells with a fluorescent dye if using a fluorescence-based detection method.
-
Wash the endothelial cells to remove any unbound 13(S)-HODE.
-
Add the tumor cell suspension to each well of the plate containing the pre-treated endothelial cells.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent tumor cells.
-
Quantify the number of adherent cells. For crystal violet staining, fix the cells with methanol, stain with crystal violet, and then solubilize the dye to measure absorbance at 590 nm. For fluorescently labeled cells, lyse the cells and measure fluorescence.
PPARγ Luciferase Reporter Assay
The activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by 13(S)-HODE can be determined using a luciferase reporter assay.[4][15]
Materials:
-
Cells transfected with a PPARγ reporter construct (containing a PPAR response element driving a luciferase gene) and a control reporter vector (e.g., Renilla luciferase).
-
13(S)-HODE
-
Positive control (e.g., Rosiglitazone)
-
Dual-Luciferase® Reporter Assay System[16]
-
Luminometer
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of 13(S)-HODE or the positive control for 6-24 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle-treated control.
Western Blot Analysis of the mTOR Pathway
The effect of 13(S)-HODE on the mTOR signaling pathway can be investigated by Western blotting to detect changes in the phosphorylation status of key pathway proteins.[17][18][19]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
13(S)-HODE
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
-
Treat cells with 13(S)-HODE at various concentrations and time points.
-
Lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Biological Activity and Signaling Pathways
While 13-HODE methyl ester is primarily used as an analytical standard, its parent compound, 13(S)-HODE, exhibits significant biological activities.
Regulation of Cell Adhesion
13(S)-HODE is known to inhibit the adhesion of tumor cells to the endothelium at concentrations around 1 µM.[1] This effect is thought to be mediated by its influence on the expression and localization of adhesion molecules.[19]
| Cell Line | Treatment | Effect on Adhesion | Reference |
| Various Tumor Cells | 13(S)-HODE (~1 µM) | Inhibition of adhesion to endothelium | [1] |
Table 2: Effect of 13(S)-HODE on tumor cell adhesion.
PPARγ Agonist Activity
13(S)-HODE acts as an endogenous ligand and agonist for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[21] However, it has also been reported to down-regulate PPAR-δ to induce apoptosis in colorectal cancer cells.[4]
| HODE Isomer | PPARγ Agonist Activity |
| 13-(Z,E)-HODE | Higher activity |
| 13-(E,E)-HODE | Lower activity |
Table 3: Differential PPARγ agonist activity of 13-HODE isomers.
Inhibition of the mTOR Signaling Pathway
Recent studies have identified a direct interaction between 13-S-HODE and the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[22] 13-S-HODE binds to the mTOR protein, inhibiting its kinase activity in an ATP-competitive manner.[22] This inhibition of mTOR signaling leads to a suppression of cancer cell growth.[22]
Caption: 13(S)-HODE inhibits the mTOR signaling pathway.
Down-regulation of IRGpIIb/IIIa Receptor Expression
13(S)-HODE has been shown to down-regulate the expression of the integrin receptor IRGpIIb/IIIa on tumor cells.[1] This receptor is crucial for cell adhesion and metastasis, and its down-regulation by 13(S)-HODE contributes to the anti-adhesive properties of this lipid mediator.
Conclusion
13-HODE methyl ester is an essential tool for researchers studying the biological roles of its parent compound, 13(S)-HODE. The information and protocols provided in this guide offer a solid foundation for investigating the synthesis, purification, and the diverse biological activities of this important lipid metabolite. The ability of 13(S)-HODE to modulate key signaling pathways involved in cell adhesion and growth, such as the mTOR and PPAR pathways, highlights its potential as a target for therapeutic intervention in diseases like cancer. Further research into the precise mechanisms of action of 13(S)-HODE will undoubtedly open new avenues for drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Binding of 13-HODE and 5-, 12- and 15-HETE to endothelial cells and subsequent platelet, neutrophil and tumor cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
